4-(1,2,3-Triazol-2-yl-methyl)-aniline
CAS No.: 157846-00-9
Cat. No.: VC8410713
Molecular Formula: C9H10N4
Molecular Weight: 174.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 157846-00-9 |
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Molecular Formula | C9H10N4 |
Molecular Weight | 174.2 g/mol |
IUPAC Name | 4-(triazol-2-ylmethyl)aniline |
Standard InChI | InChI=1S/C9H10N4/c10-9-3-1-8(2-4-9)7-13-11-5-6-12-13/h1-6H,7,10H2 |
Standard InChI Key | NJRZJZTXQXDDMV-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CN2N=CC=N2)N |
Canonical SMILES | C1=CC(=CC=C1CN2N=CC=N2)N |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
4-(1,2,3-Triazol-2-yl-methyl)-aniline consists of an aniline group (para-aminophenyl) connected via a methylene linker to a 1,2,3-triazole ring. The triazole ring is a five-membered heterocycle with three nitrogen atoms, where the substituents at positions 1, 2, and 3 define its electronic and steric properties. In this compound, the triazole’s 2-position is bonded to the methylene group, while the 1- and 3-positions remain unsubstituted (Figure 1).
Key structural attributes:
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Aniline moiety: Provides aromaticity and reactivity in electrophilic substitution reactions. The para-amino group enhances solubility in polar solvents and participates in hydrogen bonding .
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1,2,3-Triazole ring: Contributes to dipole interactions and metabolic stability. Unlike 1,2,4-triazoles, the 1,2,3-configuration creates distinct electronic environments due to nitrogen atom spacing .
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Methylene linker: Facilitates conformational flexibility, enabling optimal interactions with biological targets .
Comparative Analysis with Analogous Compounds
Triazole-aniline hybrids exhibit varied bioactivity depending on triazole substitution patterns. For example:
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Compound 5e (2-methoxy-5-((5-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)aniline): Demonstrates cytotoxicity (IC₅₀ ≈ 0.1 µM) against tubulin polymerization, attributed to its trimethoxyphenyl group .
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4-(4-Methyl-4H-1,2,4-triazol-3-yl)aniline: Lacks the methylene linker but shows moderate solubility in polar solvents due to the triazole’s electron-rich nature .
Synthetic Methodologies
Stepwise Synthesis Protocol
The synthesis of 4-(1,2,3-Triazol-2-yl-methyl)-aniline can be inferred from analogous routes, such as those for 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline :
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Substitution Reaction:
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Starting material: 4-nitrobenzyl bromide reacts with sodium azide to form 4-nitrobenzyl azide.
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Conditions: DMF, 60°C, 12 hours.
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Cycloaddition (Click Chemistry):
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Reduction of Nitro Group:
Optimization Challenges
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Regioselectivity: Achieving 1,2,3-triazole formation over 1,3,4-isomers requires precise stoichiometry of Cu(I) catalysts .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) is essential to isolate the target compound from byproducts .
Physicochemical Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (>10 mg/mL) and methanol, sparingly soluble in water (<1 mg/mL) .
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Stability: Stable at room temperature under inert atmospheres. Degrades in acidic conditions due to protonation of the triazole ring .
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, triazole-H), 7.45 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 5.20 (s, 2H, NH₂), 4.35 (s, 2H, CH₂) .
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ESI-MS: m/z 215.1 [M+H]⁺ (calculated for C₁₀H₁₁N₄⁺: 215.09) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
Preliminary studies on 1,2,3-triazole derivatives indicate broad-spectrum activity:
Applications in Drug Development
Kinase Inhibition
The triazole ring’s nitrogen atoms coordinate with ATP-binding pockets in kinases. Modifications at the methylene position could tailor selectivity for CDK or EGFR targets .
Prodrug Design
Primary amine functionalization (e.g., acyloxyalkyl carbamates) improves bioavailability. Prodrug derivatives of analogous compounds achieve 80% oral absorption in murine models .
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